(R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine
Description
Fluorine’s Role in Bioactivity and Metabolic Stability
Fluorine incorporation into heterocycles has become a cornerstone of modern drug design, with over 30% of FDA-approved small-molecule drugs containing fluorine. The electron-withdrawing nature of fluorine enhances binding affinity to hydrophobic enzyme pockets while reducing metabolic degradation. In (R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine, the 5-fluoro substituent on the pyrimidine ring increases resistance to cytochrome P450 oxidation, prolonging systemic exposure. Comparative studies show fluorinated pyrimidines exhibit 3–5× higher half-lives than non-fluorinated analogs in preclinical models.
Synergy Between Halogens in Pyrimidine Scaffolds
The 2-chloro-5-fluoro substitution pattern on the pyrimidine ring creates a synergistic effect: chlorine enhances lipophilicity (logP ≈ 2.1), improving membrane permeability, while fluorine fine-tunes electronic properties to stabilize hydrogen bonds with kinase ATP-binding sites. This dual substitution is observed in clinical kinase inhibitors like osimertinib, where halogen interactions with Cys797 in EGFR drive selectivity.
Table 1: Properties of Halogenated Pyrimidines
| Property | 2-Cl-5-F-Pyrimidine | 2-Cl-Pyrimidine | 5-F-Pyrimidine |
|---|---|---|---|
| logP | 2.1 | 1.8 | 1.3 |
| Metabolic Stability (t₁/₂) | 4.2 h | 1.5 h | 3.8 h |
| Kinase Binding (Kd) | 12 nM | 45 nM | 28 nM |
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClFN4O2/c1-14(2,3)22-13(21)20-6-4-5-9(8-20)18-11-10(16)7-17-12(15)19-11/h7,9H,4-6,8H2,1-3H3,(H,17,18,19)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXWJKQNVRGUJC-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC(=NC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Reduction of N-Boc-3-Piperidone
The most scalable route to (R)-1-Boc-3-piperidylamine begins with N-Boc-3-piperidone , synthesized via methods outlined in patents.
Methodology :
-
N-Boc-3-piperidone synthesis (from 3-hydroxypyridine):
-
Step 1 : Benzylation of 3-hydroxypyridine with benzyl bromide yields N-benzyl-3-hydroxypyridinium salt.
-
Step 2 : Sodium borohydride reduction generates N-benzyl-3-hydroxypiperidine.
-
Step 3 : Hydrogenolytic debenzylation and Boc protection using di-tert-butyl dicarbonate under palladium catalysis.
-
Step 4 : Oxidation of N-Boc-3-hydroxypiperidine with DMSO-oxalyl chloride to N-Boc-3-piperidone (82% yield, >98% purity).
-
-
Asymmetric reduction :
Table 1 : Comparison of N-Boc-3-piperidone Reduction Methods
| Method | Catalyst | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Chemical (CBS) | Oxazaborolidine | 92 | 98 | Moderate |
| Biocatalytic | KRED-101 | 95 | >99 | High |
Synthesis of 2-Chloro-5-fluoro-4-pyrimidinamine
Halogenation-Amination Sequence
Pyrimidine core construction begins with 5-fluorocytosine:
-
Chlorination :
-
Amination :
Critical Note : Regioselectivity is ensured by steric and electronic effects; the 4-position is more nucleophilic due to adjacent fluorine’s electron-withdrawing effect.
Coupling Strategies for Final Assembly
Buchwald-Hartwig Amination
Conditions :
-
Catalyst : Pd₂(dba)₃/Xantphos
-
Base : Cs₂CO₃
-
Solvent : Toluene, 110°C, 24h
-
Yield : 85%, >99% ee retention
Mechanism : The palladium catalyst facilitates oxidative addition to the C-Cl bond, followed by amine coordination and reductive elimination.
Nucleophilic Aromatic Substitution
Conditions :
-
Base : KOtBu, DMF, 100°C, 48h
-
Yield : 68%, 97% ee
-
Limitation : Lower yield due to competing hydrolysis of the C-Cl bond.
Table 2 : Coupling Method Performance
| Method | Yield (%) | ee Retention (%) | Reaction Time (h) |
|---|---|---|---|
| Buchwald-Hartwig | 85 | >99 | 24 |
| Nucleophilic Substitution | 68 | 97 | 48 |
Stereochemical Control and Chirality Transfer
The (R)-configuration at C3 of the piperidine ring is preserved through:
-
Enzymatic reduction : KRED-101’s active site imposes strict stereoselectivity, ensuring >99% ee.
-
Inert coupling conditions : Pd-catalyzed amination avoids racemization under mild conditions.
Purification and Analytical Characterization
-
Chromatography : Silica gel (hexane/EtOAc 3:1) removes diastereomeric impurities.
-
Crystallization : Ethyl acetate/n-heptane recrystallization enhances purity to >99.5%.
-
Analytics :
-
HPLC : Chiralcel OD-H column, 98.5% ee.
-
MS (ESI+) : m/z 330.79 [M+H]⁺.
-
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
®-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid are employed to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro and fluoro substituents.
Scientific Research Applications
Anticancer Activity
Research indicates that (R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine exhibits potential anticancer properties. Studies have demonstrated its ability to inhibit specific cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. For instance, the compound's interaction with certain kinases has been shown to impede tumor growth in vitro and in vivo models.
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may interfere with viral replication processes, making it a candidate for treating viral infections. Its efficacy against viruses such as influenza and HIV has been explored, showing promising results in laboratory settings.
Neurological Applications
Given its piperidine structure, this compound has potential applications in treating neurological disorders. Research into its effects on neurotransmitter systems indicates possible benefits in managing conditions like depression and anxiety. The compound’s ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines, including breast and lung cancer models. The findings revealed that the compound significantly reduced cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry assays.
Case Study 2: Antiviral Mechanism
A research team investigated the antiviral properties of the compound against influenza virus strains. They reported that this compound effectively inhibited viral replication by targeting the viral polymerase complex, leading to a decrease in viral load in infected cell cultures.
Case Study 3: Neuropharmacological Effects
In a behavioral study assessing the compound's effects on anxiety-like behaviors in rodent models, results indicated that administration of this compound led to significant reductions in anxiety-related behaviors compared to control groups. These findings suggest potential for further exploration in clinical settings for anxiety disorders.
Mechanism of Action
The mechanism of action of ®-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Unprotected Pyrimidinamines
2-Chloro-5-fluoro-4-pyrimidinamine (CAS 155-10-2) serves as the foundational structure. Key differences include:
- Reactivity : The parent compound reacts violently with water due to its free amine, whereas the Boc group in the target compound stabilizes the amine, reducing aqueous reactivity.
- Molecular Weight : The Boc-piperidyl group increases the molecular weight of the target compound to approximately 342.79 g/mol (estimated), compared to 147.54 g/mol for the parent.
| Property | 2-Chloro-5-fluoro-4-pyrimidinamine | (R)-N-(1-Boc-3-piperidyl)-... |
|---|---|---|
| Molecular Formula | C₄H₃ClFN₃ | ~C₁₄H₂₀ClFN₄O₂ (estimated) |
| Molecular Weight (g/mol) | 147.54 | ~342.79 |
| Water Reactivity | Violent reaction | Likely stable |
| Protecting Group | None | Boc |
Comparison with Other Pyrimidine Derivatives
Pyrimidine derivatives with substituents such as formyl (C₅H₆O), trimethylsilyl (C₃H₉Si), or hydroxyimino (C₆H₆N₂O₂) groups (as listed in ) exhibit distinct electronic and steric properties:
- Steric Effects : The Boc-piperidyl group introduces significant steric hindrance, which may reduce binding affinity in enzyme pockets compared to smaller substituents.
Comparison with Other Protected Amines
Compounds with alternative protecting groups (e.g., carbobenzyloxy [Cbz], fluorenylmethyloxycarbonyl [Fmoc]) differ in stability and deprotection conditions:
- Boc Group : Acid-labile (removed with trifluoroacetic acid), ideal for orthogonal protection strategies.
- Cbz/Fmoc Groups : Base-sensitive (Cbz) or photolabile (Fmoc), offering compatibility with diverse synthetic routes.
| Protecting Group | Deprotection Method | Stability |
|---|---|---|
| Boc | Acid (e.g., TFA) | Stable under basic conditions |
| Cbz | Hydrogenolysis | Stable under acidic conditions |
| Fmoc | Piperidine | Photolabile |
Biological Activity
(R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine is a compound of interest due to its potential biological activities, particularly as an inhibitor of ACK1 (Activated Cdc42-associated kinase 1). This article explores the synthesis, structure-activity relationships, and biological evaluations of this compound and related derivatives.
Compound Overview
- Chemical Structure : The compound features a pyrimidine core substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position. The piperidine ring is protected by a Boc (tert-butyloxycarbonyl) group.
- CAS Number : Not explicitly listed in the search results but can be identified through its structure.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the formation of the pyrimidine ring and subsequent substitutions. The biological evaluation has shown that modifications at various positions on the pyrimidine significantly affect its potency as an ACK1 inhibitor.
Key Findings from SAR Studies
-
Substituent Variations :
- The presence of halogen substituents (Cl, Br) in the 5-position enhances ACK1 inhibitory activity compared to methyl or fluorine substituents.
- Compounds with different aromatic groups at the R3 position showed varied levels of inhibition, indicating that hydrophilic groups may improve activity.
-
Inhibition Potency :
- The compound exhibits potent in vitro activity with an IC50 value around 56 nM against ACK1, demonstrating significant potential for therapeutic applications in cancer treatment.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. The results indicate:
- ACK1 Inhibition :
- The compound demonstrated effective inhibition of ACK1 in human cancer cell lines, with IC50 values indicating strong activity.
- Stability in human plasma was confirmed, suggesting potential for further development as a therapeutic agent.
Case Studies
A notable study published in Nature highlighted similar compounds derived from the same scaffold that were evaluated for their anticancer properties. The study found that:
- Compound Efficacy :
- Derivatives with enhanced ACK1 inhibition showed promising results in reducing tumor growth in xenograft models.
- Specific attention was given to compounds that maintained stability and bioavailability in vivo.
Summary of Biological Activity
| Compound ID | % Inhibition @ 10 μM | IC50 (nM) |
|---|---|---|
| (R)-9b | 85% | 56 |
| (R)-9c | 89% | 67.5 |
| (R)-13 | 76% | 299 |
| (R)-15 | 65% | ND |
Table 1: Summary of biological activity for selected derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sequential coupling of the Boc-protected piperidine moiety with halogenated pyrimidine intermediates. Key steps include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to stabilize the piperidine nitrogen during reactions .
- Nucleophilic Substitution : Optimize reaction conditions (e.g., temperature, solvent polarity) for introducing chloro and fluoro substituents at the 2- and 5-positions of the pyrimidine ring .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in aprotic solvents to achieve ≥95% purity. Monitor via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm regioselectivity of halogenation and Boc-group integrity. -NMR aids in verifying stereochemistry at the (R)-configured piperidine center .
- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) validates molecular weight and isotopic patterns for Cl/F atoms .
- FT-IR : Identify carbonyl stretches (C=O) from the Boc group (~1680–1720 cm) and pyrimidine ring vibrations .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with known sensitivity to pyrimidine analogs (e.g., thymidylate synthase, EGFR mutants) .
- Assay Conditions : Use fluorescence-based enzymatic assays (e.g., ADP-Glo™ kinase assay) at physiological pH (7.4) and temperature (37°C). Include controls for Boc-group stability under assay conditions .
- Dose-Response : Test concentrations from 1 nM–100 µM to determine IC values. Replicate experiments (n=3) to assess variability .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .
- Solubility Adjustments : Address discrepancies caused by DMSO concentrations (>1% may inhibit cellular uptake). Use dynamic light scattering (DLS) to monitor compound aggregation .
- Metabolic Stability : Perform liver microsome assays to identify if rapid metabolism in cell-based systems reduces apparent activity .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the Boc group (e.g., replace with Cbz or Fmoc) and pyrimidine substituents (e.g., Br vs. Cl at position 2). Use parallel synthesis for efficiency .
- Computational Modeling : Dock analogs into target protein structures (e.g., using AutoDock Vina) to predict binding modes and prioritize synthetic targets .
- Data Clustering : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity trends .
Q. What experimental designs assess the compound’s stability under physiological and storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-MS .
- Long-Term Storage : Store lyophilized samples at –80°C under argon. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
- Buffer Compatibility : Test solubility and stability in PBS, cell culture media, and simulated gastric fluid (pH 1.2–6.8) .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc), XPhos Pd G3) for Buchwald-Hartwig amination. Optimize ligand-to-metal ratios .
- Microwave Assistance : Use microwave irradiation (100–150°C, 30 min) to enhance reaction kinetics and reduce side-product formation .
- Workup Optimization : Quench reactions with aqueous NHCl to remove unreacted reagents. Extract with dichloromethane and dry over MgSO .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC and Hill coefficients. Apply outlier tests (Grubbs’ test) .
- Bootstrap Resampling : Generate 95% confidence intervals for IC values from 10,000 iterations to assess robustness .
- Meta-Analysis : Pool data from independent replicates using random-effects models to account for inter-experimental variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
